Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate
Description
Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1245649-93-7) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 5. The molecule contains a benzyl substituent at the 7-position and a tert-butyl carboxylate group at the 2-position. This compound is frequently utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its spirocyclic architecture enhances conformational rigidity, which can improve target binding selectivity and metabolic stability compared to linear analogs .
Properties
IUPAC Name |
tert-butyl 9-benzyl-2,9-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-11-20(16-22)10-7-12-21(15-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJOJHMUNGFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676405 | |
| Record name | tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-93-7 | |
| Record name | 1,1-Dimethylethyl 7-(phenylmethyl)-2,7-diazaspiro[4.5]decane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
Palladium-catalyzed domino reactions offer a streamlined pathway to assemble the diazaspiro[4.5]decane scaffold. A 2014 study demonstrated that unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)₂ and PPh₃ to form diazaspiro[4.5]decane derivatives with exocyclic double bonds. This one-step process constructs three carbon-carbon bonds through sequential oxidative addition, migratory insertion, and cyclization steps. For tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, the benzyl group can be introduced via a benzyl-substituted aryl halide, while the tert-butyl carboxylate is installed through subsequent Boc protection.
Table 1: Key Parameters for Pd-Catalyzed Spirocyclization
Reformatsky Reaction-Based Synthesis
Initial Cyclization Steps
A patented method for spiro[4.5]decane derivatives employs a modified Reformatsky reaction between N-substituted-4-piperidones and α-halogenated alkyl acetates. For the target compound, N-benzyl-4-piperidone reacts with tert-butyl α-bromoacetate in the presence of activated zinc to form a β-hydroxy ester intermediate. This step proceeds in benzene at 40–60°C for 8–15 hours, achieving moderate yields (50–65%) despite competing side reactions.
Table 2: Reformatsky Reaction Conditions
Hydrazine Treatment and Curtius Rearrangement
The β-hydroxy ester undergoes hydrazinolysis with excess hydrazine hydrate in ethanol at 50–60°C, forming a β-hydroxy hydrazide. Subsequent Curtius rearrangement via nitrous acid (generated in situ from NaNO₂ and HCl) yields the spirocyclic amine. The benzyl group remains intact during this process, while the tert-butyl carboxylate is retained through careful pH control.
Multi-Step Synthesis via Intermediate Functionalization
Malonate Derivative Preparation
A Chinese patent (CN111620869A) outlines a seven-step route for analogous diazaspiro compounds, adaptable to the target molecule. Ethyl malonate reacts with ammonium acetate in ethanol at 80°C to form a cyclic enamine, which is reduced with LiBH₄ in THF to produce a diol intermediate. Tosylation with p-toluenesulfonyl chloride in dichloromethane introduces leaving groups for subsequent cyclization.
Table 3: Multi-Step Synthesis Conditions
Cyclization and Boc Protection
Cyclization with Cs₂CO₃ in acetonitrile at 90°C forms the spiro[4.5]decane framework. Boc protection using di-tert-butyl dicarbonate in dichloromethane installs the tert-butyl carboxylate group. Final hydrogenolysis with Pd/C in methanol removes any transient protecting groups, though the benzyl substituent remains stable under these conditions.
Comparative Analysis of Methodologies
Table 4: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Pd-Catalyzed Domino | One-step, high atom economy | Requires specialized substrates |
| Reformatsky-Based | Scalable, uses inexpensive reagents | Low yields, by-product formation |
| Multi-Step Synthesis | High purity, adaptable to derivatives | Lengthy process (7+ steps) |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate has been investigated for its potential as a pharmacological agent. Its unique spirocyclic structure may provide specific interactions with biological targets, making it a candidate for drug development.
Case Studies in Drug Development
- Anticancer Activity : Research has indicated that compounds with similar diazaspiro structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Neuroprotective Effects : Studies have suggested that derivatives of diazaspiro compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Synthetic Methodologies
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.
Synthetic Applications
- Building Block for Larger Molecules : this compound can be utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.
- Ligand Development : Its structure allows it to function as a ligand in coordination chemistry, facilitating the creation of metal complexes that can be used in catalysis.
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.
Applications in Polymer Chemistry
- Polymerization Initiators : this compound can act as an initiator in polymerization reactions, leading to the formation of novel polymeric materials with tailored properties.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, neuroprotective drugs | Active against cancer cell lines; neuroprotective potential observed |
| Synthetic Methodologies | Building blocks for pharmaceuticals | Useful in synthesizing complex organic molecules |
| Material Science | Polymerization initiators | Facilitates creation of novel polymeric materials |
Mechanism of Action
The mechanism of action of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects :
- The benzyl group in the target compound enhances lipophilicity, favoring blood-brain barrier (BBB) penetration for CNS applications, whereas the phenyl-ketone analog (852339-03-8) may exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites.
- Fluorinated derivatives (e.g., 9,9-difluoro and 4-fluoro) demonstrate improved metabolic stability and solubility. The 9,9-difluoro variant’s geminal fluorines reduce susceptibility to oxidative metabolism, while the 4-fluoro analog’s electronic effects modulate pKa and solubility.
Functional Group Impact: The tert-butyl ester in the target compound serves as a protective group for amines, enabling selective deprotection during synthesis.
Spirocyclic Ring Variations
Table 2: Spiro Ring Size and Pharmacological Relevance
Key Observations:
- The [4.5] spiro system in the target compound balances ring strain and flexibility, optimizing drug-like properties. The [3.5] analog (929301-99-5) introduces greater steric strain, which may compromise synthetic accessibility and stability.
- Nitrogen positioning (e.g., 2,7 vs. 2,8 in [4.5] systems) alters hydrogen-bonding networks and charge distribution, influencing interactions with biological targets.
Biological Activity
Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 330.46 g/mol
- CAS Number : 1245649-93-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's spirocyclic structure allows for unique interactions that can modulate biological processes such as:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting neurological functions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related diazaspiro compounds have shown:
- Cell Viability Reduction : In vitro assays demonstrated a dose-dependent decrease in cell viability across various cancer cell lines (e.g., PC3 and DU145 prostate cancer cells) when treated with similar compounds .
| Compound | Cell Line | IC (μg/mL) |
|---|---|---|
| Compound A | PC3 | 40.1 ± 7.9 (24h) |
| Compound A | DU145 | 98.14 ± 48.3 (24h) |
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Similar diazaspiro compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease:
- AChE Inhibition : Compounds demonstrated IC values in the low micromolar range, suggesting potential for cognitive enhancement and neuroprotection .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties:
- Antibacterial and Antifungal Activity : Related compounds have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of diazaspiro compounds on various cancer cell lines, revealing significant inhibition of cell growth at specific concentrations over time.
-
In Vivo Studies :
- Animal models treated with similar diazaspiro compounds exhibited reduced tumor growth rates compared to control groups, supporting the anticancer potential of these compounds.
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of related compounds have highlighted the importance of specific functional groups in enhancing biological activity, guiding future synthetic modifications to improve efficacy.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate with high purity?
- Methodological Answer : Optimize the reaction by refluxing tert-butyl carbamate derivatives with benzyl halides in anhydrous acetonitrile using potassium carbonate as a base. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure anhydrous conditions to minimize side reactions .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight containers under refrigeration (2–8°C) in a dry, well-ventilated area. Use flame-retardant antistatic lab coats, nitrile gloves, and safety goggles during handling. Avoid electrostatic discharge by grounding equipment. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What analytical techniques are critical for characterizing its structural integrity?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm spirocyclic and benzyl substituent positions. Use IR spectroscopy to validate carbonyl (C=O) and amine (N-H) functional groups. X-ray crystallography can resolve stereochemical ambiguities, while LC-MS ensures mass consistency and detects impurities .
Q. What are the stability profiles under varying experimental conditions?
- Methodological Answer : The compound is stable at room temperature in sealed containers but decomposes above 150°C, releasing carbon monoxide and nitrogen oxides. Avoid exposure to strong acids/bases or oxidizing agents. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess long-term storage viability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
- Methodological Answer : Apply factorial design (e.g., 2^k experiments) to isolate variables like temperature, solvent polarity, and catalyst concentration. Cross-validate results with DFT calculations to identify energetically favorable pathways. Replicate conflicting studies under standardized conditions and use ANOVA to statistically differentiate methodological vs. material variability .
Q. What computational tools are effective for modeling its reactivity in novel catalytic systems?
- Methodological Answer : Use COMSOL Multiphysics to simulate reaction kinetics and optimize parameters (e.g., diffusion rates, activation energy). Train AI models on existing spirocyclic amine datasets to predict regioselectivity in benzylation reactions. Validate predictions with in situ FTIR or Raman spectroscopy .
Q. How to design experiments for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer : Synthesize analogs with modified benzyl or tert-butyl groups. Test in vitro bioactivity (e.g., anticonvulsant assays) and correlate substituent effects using multivariate regression. Employ orthogonal design to minimize experimental runs while maximizing variable coverage. Validate SAR hypotheses with molecular docking (e.g., AutoDock Vina) against target proteins .
Q. What strategies mitigate risks of hazardous decomposition during high-temperature reactions?
- Methodological Answer : Implement real-time gas monitoring (e.g., FTIR for CO/NOx detection) in reflux setups. Use pressure-resistant reactors with emergency quenching systems (e.g., rapid cooling via liquid nitrogen). Pre-treat reaction mixtures with radical scavengers (e.g., BHT) to suppress oxidative pathways .
Q. How to align experimental designs with theoretical frameworks in spirocyclic chemistry?
- Methodological Answer : Ground hypotheses in Baldwin’s cyclization rules or Curtin-Hammett kinetics. Use cheminformatics tools (e.g., RDKit) to map steric/electronic effects on spirocyclic stability. Compare results against prior DFT studies on analogous diazaspiro systems to refine mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
